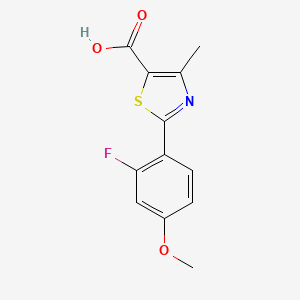

2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

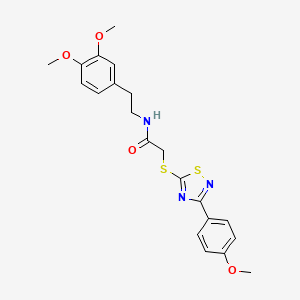

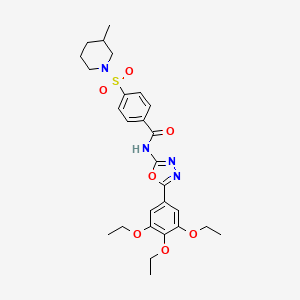

2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, also known as FMME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FMME belongs to the class of thiazole carboxylic acids, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Applications De Recherche Scientifique

Fluorescent Properties and Probes

Fluorophores Development : A study on a series of fluorophores, including derivatives similar to the compound , highlighted their photophysical properties, revealing that these compounds are highly fluorescent in polar solvents. Their fluorescence primarily results from internal charge transfer excited states, with some displaying pH-sensitive fluorescent behavior, indicating potential applications in developing pH-sensitive probes (Zheng, Jin, Sun, & Yan, 2006).

Sensing Applications : Another research introduced fluorophores for sensing magnesium and zinc cations. The high sensitivity to pH and selectivity towards metal cations, attributed to the acidity of the fluorophenol moiety, underscores the applicability of similar compounds in fluorescent probes for sensing metal ions and pH changes (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Synthesis and Biological Activity

Antimicrobial Activity : The synthesis of novel Schiff bases, incorporating structures analogous to "2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid," demonstrated antimicrobial activity. This suggests the compound's framework can be instrumental in developing new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Cancer Therapeutic Potential : Research on derivatives related to this compound revealed antiproliferative effects against breast cancer cell lines, indicating its potential as a scaffold for cancer therapeutics. The most active derivatives exhibited significant inhibitory activity, suggesting that modifications to the base structure could enhance therapeutic efficacy (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Photophysical Studies

Organic Fluorophores : Investigations into the fluorescence origins of carbon dots revealed that compounds similar to "2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid" serve as the main ingredients. Such studies are crucial for understanding the fluorescence mechanisms, potentially expanding applications in imaging and sensing (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).

Mécanisme D'action

Target of Action

The compound, 2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, is a non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor . The GnRH receptor is the biological target of GnRH, a hormone that plays a crucial role in the regulation of reproduction.

Mode of Action

The compound acts as a selective antagonist of the GnRH receptor . By blocking this receptor, it prevents GnRH-mediated secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and prevents them from signaling the gonads to produce sex hormones including estrogens, progesterone, and androgens .

Pharmacokinetics

Similar compounds like linzagolix have an elimination half-life of approximately 15 hours with repeated administration .

Result of Action

The primary result of the compound’s action is the suppression of sex hormone levels. In clinical studies, similar compounds like Linzagolix fully suppressed estradiol levels (median <20 pg/mL) in women at a dosage of 200 mg/day, whereas partial suppression of estradiol levels (median 20–60 pg/mL) occurred at a dosage 100 mg/day . Progesterone levels were also variably suppressed with these dosages .

Propriétés

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c1-6-10(12(15)16)18-11(14-6)8-4-3-7(17-2)5-9(8)13/h3-5H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFQHMKSZOAEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C=C(C=C2)OC)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B2750682.png)

![3-(4-chlorophenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2750688.png)

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2750692.png)

![4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2750695.png)

![8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2750704.png)